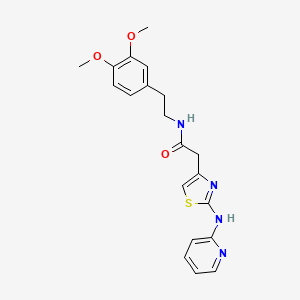![molecular formula C20H24N6 B2840460 7-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 2380170-92-1](/img/structure/B2840460.png)
7-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 7-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine involves multiple steps and specific reaction conditionsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .
Aplicaciones Científicas De Investigación
7-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a bioactive compound with antimicrobial, antitumor, and anti-inflammatory properties. In medicine, it is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases. In industry, it is used in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways within cells. It is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes and the induction of cell death in cancer cells. The exact molecular targets and pathways involved vary depending on the specific application and the type of cells being studied .
Comparación Con Compuestos Similares
Compared to other similar compounds, 7-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its unique structure and diverse range of applications. Similar compounds include other heterocyclic compounds with triazolo[1,5-a]pyrimidine or pyrrolo[3,4-c]pyrrole cores, such as pyrazolo[3,4-d]pyrimidine and imidazole derivatives. These compounds also exhibit bioactive properties and are used in various fields of research, but the specific structure of this compound provides it with unique characteristics and advantages .
Propiedades
IUPAC Name |
7-(2-benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6/c1-14-15(2)23-20-21-13-22-26(20)19(14)25-11-17-9-24(10-18(17)12-25)8-16-6-4-3-5-7-16/h3-7,13,17-18H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVBIWJOFTVRJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NC=N2)N=C1C)N3CC4CN(CC4C3)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(Z)-AMINO(2-OXO-2H-CHROMEN-3-YL)METHYLIDENE]-4-METHOXYBENZOHYDRAZIDE](/img/structure/B2840379.png)
![7-hydroxy-N-(4-methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2840383.png)
![2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2840384.png)

![({[(4-Methylbenzyl)amino]carbonyl}amino)acetic acid](/img/structure/B2840387.png)

![6-[[1-(5-Ethylfuran-2-yl)-2-methoxyethyl]amino]pyridine-3-sulfonyl fluoride](/img/structure/B2840391.png)
![3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(4-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2840392.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2840394.png)


![2-({2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-5-nitrophenyl}methylene)-3-quinuclidinone](/img/structure/B2840399.png)

